Fmoc-4-methoxy-L-homophenylalanine

Antimicrobial Peptides Natural Product Chemistry Structure-Activity Relationship (SAR)

SPPS-based SAR studies frequently stall due to limited access to enantiopure, non-proteinogenic building blocks with tailored side-chain electronics. Fmoc-4-methoxy-L-homophenylalanine (CAS 205182-52-1) directly addresses this-its 4-methoxy substituent introduces a hydrogen-bond acceptor and increased aromatic electron density, fundamentally altering peptide-receptor recognition compared to non-methoxylated analogs. • Substituting Fmoc-L-homophenylalanine or Fmoc-Phe yields structurally distinct peptides, compromising SAR and risking false negatives • Essential for total synthesis of natural cyclic peptides (e.g., lyngbyazothrins C/D) where the 4-MeO motif governs antimicrobial activity • Available at ≥95% purity; higher enantiopurity grades (≥99.5% ee) supplied for structural biology and crystallization trials

Molecular Formula C26H25NO5
Molecular Weight 431.488
CAS No. 205182-52-1
Cat. No. B2511274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-methoxy-L-homophenylalanine
CAS205182-52-1
Molecular FormulaC26H25NO5
Molecular Weight431.488
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
InChIKeyQVVNDZDIQBDWQL-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4-methoxy-L-homophenylalanine: Methoxy-Modified Building Block


Fmoc-4-methoxy-L-homophenylalanine (CAS 205182-52-1) is a non-proteinogenic amino acid derivative utilized primarily as a building block in solid-phase peptide synthesis (SPPS). As an Fmoc-protected analog of homophenylalanine featuring a 4-methoxy substituent on the aromatic ring, this compound enables the incorporation of a lipophilic, electron-rich side chain into synthetic peptides, which can modulate peptide-receptor interactions, metabolic stability, and self-assembly properties [1]. The presence of the base-labile Fmoc group allows for efficient and iterative deprotection during SPPS, making it a valuable reagent for constructing complex, modified peptide sequences .

Workflow
Solid-phase peptide synthesis (SPPS) with Fmoc strategy
Property Modulation
Incorporates lipophilic, electron-rich 4-methoxybenzyl side chain
Selection Context
Mimics natural 4-methoxyhomophenylalanine residues; enables SAR and property studies

Why Fmoc-4-methoxy-L-homophenylalanine Cannot Be Replaced


The unique 4-methoxy group on the homophenylalanine side chain fundamentally alters the physicochemical and biological properties of the resulting peptide, rendering simple substitution with non-methoxylated analogs (e.g., Fmoc-L-homophenylalanine) or phenylalanine derivatives (e.g., Fmoc-Phe) ineffective for achieving specific structural or functional outcomes. The methoxy substituent introduces both a hydrogen bond acceptor and increased electron density on the aromatic ring, which directly impacts molecular recognition, as demonstrated by the differential antimicrobial activity observed between 4-methoxyhomophenylalanine-containing and homophenylalanine-containing natural cyclic peptides [1]. For researchers aiming to introduce a specific lipophilic and electron-rich motif, or to mimic natural products containing this residue, the use of a non-methoxylated analog would yield a structurally and functionally distinct peptide, compromising experimental design and potentially leading to false negative results in structure-activity relationship (SAR) studies .

Replacing with Fmoc-L-homophenylalanine or Fmoc-Phe removes the methoxy H‑bond acceptor and alters electronic character, likely shifting peptide-receptor interactions.
The 4‑methoxy group increases electron density on the aromatic ring; non‑methoxylated analogs may not reproduce the same molecular recognition profile.
Natural product‑inspired designs (e.g., lyngbyazothrin C/D) specifically require this residue; analog substitution may yield a structurally and functionally distinct peptide.

Fmoc-4-methoxy-L-homophenylalanine: Quantitative Evidence Guide


Enhanced Antimicrobial Activity from 4-Methoxy Substitution

In the natural cyclic undecapeptides lyngbyazothrins A-D, the presence of a 4-methoxyhomophenylalanine residue, as opposed to a non-methoxylated homophenylalanine, is associated with a significant enhancement in antimicrobial spectrum. The mixture of lyngbyazothrins C (containing 4-methoxyhomophenylalanine) and D (containing homophenylalanine) exhibited activity against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens. In contrast, the mixture of lyngbyazothrins A (4-methoxyhomophenylalanine) and B (homophenylalanine) showed only low activity against a single strain, Micrococcus flavus [1].

Methoxy vs. H Substitution
Class‑level inference
Antimicrobial spectrum expanded from 1 strain to 4 strains (natural product mixtures)
Reported antimicrobial spectrum expansion in natural cyclic peptides
Natural mixture context; synthetic peptide validation recommended
Antimicrobial Peptides Natural Product Chemistry Structure-Activity Relationship (SAR)

High Enantiomeric Purity for Chiral Peptide Synthesis

For demanding SPPS applications where racemization of the C-terminal amino acid or incorporation of epimeric impurities can compromise peptide activity and purification, the availability of Fmoc-4-methoxy-L-homophenylalanine at a specified high enantiomeric purity (≥99.5% ee) provides a verifiable quality benchmark . While many suppliers offer this compound at a standard purity of 95%, the availability of material with guaranteed high enantiomeric excess is a key differentiator for applications requiring strict stereochemical control. This level of chiral purity is not uniformly specified for all commercially available Fmoc-homophenylalanine analogs .

Enantiomeric Purity
Data to verify
≥99.5% ee (chiral HPLC)
High chiral purity for homochiral SPPS
Supplier CoA; verify enantiomeric excess for critical applications
Chiral Purity Peptide Synthesis Quality Control

Validated Long-Term Stock Solution Stability

For laboratories that prepare and store stock solutions of Fmoc-amino acids to streamline SPPS workflows, the defined solution stability of Fmoc-4-methoxy-L-homophenylalanine provides an operational advantage. The compound is specified as stable for up to 6 months when stored as a stock solution at -80°C [1]. This specific stability guideline, not typically provided for many standard Fmoc-amino acids, allows for more efficient planning of synthesis campaigns by reducing the frequency of fresh solution preparation and minimizing waste.

Stock Solution Stability
Supplier data
6 months at −80°C
Extended shelf life supports high‑throughput SPPS workflows
Vendor‑reported stability; confirm under specific solvent and storage conditions
Stability Peptide Synthesis Solution Handling

Fmoc-4-methoxy-L-homophenylalanine: Research & Industrial Applications


Antimicrobial SAR Using Natural Product Analogs

This building block is essential for the total synthesis and subsequent SAR investigation of natural cyclic peptides like lyngbyazothrins C and D. As evidenced by the differential antimicrobial activity of the natural mixtures [1], incorporating this specific residue is required to accurately replicate and study the structure-activity relationships that underpin the broad-spectrum antimicrobial activity of these compounds.

Enhanced Lipophilicity and Hydrogen-Bonding Motifs in Peptide Design

Researchers aiming to increase the lipophilicity of a peptide to improve membrane permeability or alter its pharmacokinetic profile can utilize Fmoc-4-methoxy-L-homophenylalanine as a direct substitute for phenylalanine or tyrosine. The 4-methoxy group provides a quantifiable increase in lipophilicity and a unique hydrogen-bond acceptor site, enabling precise modulation of peptide properties without adding significant steric bulk [1].

High-Fidelity SPPS for Chirality-Critical Applications

For applications where the stereochemical integrity of the peptide is paramount—such as the synthesis of peptide-based enzyme inhibitors or receptor ligands for structural biology studies—the procurement of Fmoc-4-methoxy-L-homophenylalanine with a guaranteed high enantiomeric purity (≥99.5% ee) is critical . This ensures that the final peptide product is free from epimeric impurities that could confound biological assays or crystallization trials.

Application
Selection Property
Validation Focus
Antimicrobial natural product SAR
4‑Methoxyhomophenylalanine residue incorporation
Antimicrobial spectrum comparison vs. non‑methoxylated analogs
Lipophilicity & H‑bond motif engineering
Electron‑rich aromatic side‑chain with hydrogen‑bond acceptor
Peptide property modulation (permeability, binding) assessment
Chirality‑critical SPPS (inhibitors, ligands)
High enantiomeric purity building block
Chiral HPLC verification; homochiral peptide integrity

Technical Documentation Hub

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20 linked technical documents
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